molecular formula C22H13N3O6S B2715367 (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683255-21-2

(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2715367
CAS No.: 683255-21-2
M. Wt: 447.42
InChI Key: XBUUMBHSKURXKE-MKMNVTDBSA-N
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Description

This compound features a conjugated (E)-configured acrylonitrile backbone substituted with two distinct moieties:

  • 4-Hydroxy-3-methoxy-5-nitrophenyl group: A phenolic ring with electron-donating (hydroxy, methoxy) and withdrawing (nitro) groups, creating a polarized aromatic system.

The E-geometry ensures planar rigidity, while the combination of nitro, hydroxy, methoxy, and coumarin groups confers unique electronic and steric properties.

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O6S/c1-30-19-8-12(7-17(20(19)26)25(28)29)6-14(10-23)21-24-16(11-32-21)15-9-13-4-2-3-5-18(13)31-22(15)27/h2-9,11,26H,1H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUUMBHSKURXKE-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound belongs to a class of chemical entities that include both thiazole and chromene moieties, which are known for their diverse biological activities. The molecular formula is C18H15N3O5SC_{18}H_{15}N_3O_5S with a molecular weight of approximately 389.4 g/mol.

1. Anticancer Activity

Research indicates that derivatives of coumarin and thiazole exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and increasing reactive oxygen species (ROS) production .

Case Study:
In vitro studies demonstrated that certain thiazole derivatives led to cytotoxic effects against human breast cancer cell lines (e.g., MCF-7), with IC50 values indicating effective concentrations for inducing cell death. The mechanism involved apoptosis via mitochondrial pathways .

2. Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes crucial in metabolic pathways:

  • Cyclooxygenase (COX) Inhibition: Similar compounds have been shown to inhibit COX enzymes, which are involved in inflammatory processes. Inhibition of COX-2 has been linked to reduced tumor growth in preclinical models .
  • Cholinesterase Inhibition: Some derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for Alzheimer’s disease treatment .

Table 1: Summary of Biological Activities

Activity Target IC50 Value Reference
AnticancerMCF-7 Cell Line10.4 μM
COX-2 InhibitionCOX EnzymesModerate
AChE InhibitionAChE19.2 μM
BChE InhibitionBChE13.2 μM

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various protein targets. These studies suggest that the presence of electron-withdrawing groups enhances binding interactions with active sites of target enzymes, potentially leading to increased biological activity .

Toxicological Studies

In vitro toxicity assessments on normal epithelial cells (e.g., Vero cells) indicate that while the compound exhibits significant biological activity, it also presents a concentration-dependent cytotoxic effect. At lower concentrations, cell viability remains high, suggesting a therapeutic window for potential clinical applications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The presence of the nitro group may enhance the compound's ability to induce apoptosis in cancer cells by interacting with specific cellular targets .
  • Case Studies : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential for further development as an anticancer agent .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. Compounds containing thiazole rings have been reported to possess:

  • Broad-spectrum Activity : Effective against both gram-positive and gram-negative bacteria.
  • Research Findings : Studies have demonstrated that similar thiazole-containing compounds exhibit significant antibacterial effects, making this compound a candidate for further antimicrobial studies .

Photophysical Properties

The incorporation of chromene and thiazole structures may enhance the photophysical properties of the compound:

  • Fluorescent Applications : Potential use in fluorescent probes or sensors due to their ability to absorb light at specific wavelengths.

Polymeric Materials

The compound can be utilized in the development of polymeric materials with enhanced properties:

  • Thermal Stability : Its unique structure may contribute to improved thermal stability in polymeric matrices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (CAS: 333414-97-4)

  • Structure: Acrylonitrile core with 2-fluoro-5-nitroanilino and 4-phenylthiazole substituents.
  • Key Differences :
    • Replaces the coumarin-thiazole moiety with a simple phenyl-thiazole.
    • Lacks hydroxy/methoxy groups but retains nitro and fluorine (electron-withdrawing).
  • Implications :
    • Reduced π-conjugation compared to the main compound due to absence of coumarin.
    • Fluorine may enhance metabolic stability but reduce polarity.

(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS: 378203-73-7)

  • Structure: Features a benzodioxolylamino group and dichlorophenyl-thiazole.
  • Key Differences :
    • Dichlorophenyl introduces steric bulk and lipophilicity.
    • Benzodioxole replaces nitro and hydroxy-methoxy groups, altering electronic effects.
  • Dichlorophenyl may enhance binding to hydrophobic enzyme pockets.

(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile (CAS: 5622-96-8)

  • Structure: Dimethoxyphenyl-thiazole and 4-nitrophenylamino substituents.
  • Key Differences :
    • Retains nitro group but positions it on a separate aromatic ring.
    • Dimethoxy groups provide electron donation without hydroxylation.
  • Implications: Reduced hydrogen-bonding capacity compared to the main compound’s hydroxy group. Methoxy groups may enhance solubility in non-polar solvents.

(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

  • Structure: Thiazolidinone core with hydroxy-methoxybenzylidene substituent.
  • Key Differences: Thiazolidinone replaces acrylonitrile, introducing a sulfur atom and ketone.
  • Lower molecular weight may improve bioavailability.

Structural and Functional Analysis

Property Main Compound Compound 2.1 Compound 2.2 Compound 2.3
Core Structure Acrylonitrile + coumarin-thiazole Acrylonitrile + phenyl-thiazole Acrylonitrile + dichlorophenyl Acrylonitrile + dimethoxyphenyl
Key Substituents Nitro, hydroxy, methoxy, coumarin Nitro, fluoro, phenyl Benzodioxole, dichloro Nitro, dimethoxy
Electronic Effects Mixed donor/withdrawing Strongly withdrawing (F, NO₂) Moderate (Cl, OCH₂O) Donor (OCH₃) + NO₂
Predicted logP ~2.5 (moderate polarity) ~3.0 ~3.8 ~2.7
Bioactivity Potential Antimicrobial, anticancer Anticancer, enzyme inhibition Antifungal, antiparasitic Antioxidant, anti-inflammatory

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Thiazole Formation : Cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole ring, as seen in analogous heterocyclic syntheses .

Coupling Reactions : A Knoevenagel condensation between the nitro-substituted aromatic aldehyde and the thiazole-chromene intermediate under basic conditions (e.g., piperidine in ethanol) to establish the (E)-configured prop-2-enenitrile backbone .

Protection/Deprotection : Use of methoxy and nitro groups as protecting groups during synthesis, requiring careful control of reaction pH and temperature to avoid premature deprotection .
Key Parameters :

StepReagents/ConditionsYield (%)
Thiazole FormationThiourea, EtOH, reflux60-75
Knoevenagel CondensationPiperidine, 60°C45-55

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify regiochemistry of the nitro, methoxy, and chromen-2-one substituents. Aromatic protons in the 6.5-8.5 ppm range and nitrile carbon signals near 115-120 ppm are diagnostic .
  • Mass Spectrometry (HRMS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns, especially distinguishing between E/Z isomers .
  • IR Spectroscopy : Absorption bands for nitrile (≈2220 cm⁻¹) and carbonyl groups (≈1700 cm⁻¹) .
  • Elemental Analysis : CHNS data to validate purity (e.g., <0.3% deviation from theoretical values) .

Q. How does the compound’s reactivity impact its stability in solution?

  • Methodological Answer :

  • pH Sensitivity : The phenolic -OH group (4-hydroxy) may undergo deprotonation in basic conditions, altering solubility. Stability studies in buffers (pH 2-10) with HPLC monitoring are recommended .
  • Photoreactivity : The nitro group and chromene moiety may cause sensitivity to UV light, necessitating storage in amber vials and experiments under low-light conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive evidence of the (E)-configuration at the propenenitrile double bond and planar alignment of the thiazole-chromene system. Key metrics include:

  • Torsion Angles : Between the thiazole and chromene rings (e.g., <10° deviation from coplanarity) .
  • Intermolecular Interactions : Hydrogen bonding involving the nitro and hydroxyl groups, which stabilize the crystal lattice .
    Example Data :
ParameterValue
C1-C2-C3-C4 (thiazole)178.5°
O···H-N (H-bond)2.85 Å

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from impurities or isomerization. Mitigation steps include:

  • HPLC-PDA Purity Checks : Ensure >98% purity and monitor for degradation products (e.g., Z-isomer formation) .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic forms that may affect bioactivity .
  • Control for Solvent Effects : Use standardized solvents (e.g., DMSO) at <0.1% v/v to avoid confounding results .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases or cytochrome P450 enzymes, focusing on the chromene-thiazole scaffold’s π-π stacking and hydrogen-bond interactions .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to estimate frontier molecular orbitals (HOMO-LUMO gaps) and redox potentials relevant to electron-transfer reactions .

Q. What in vitro models are suitable for studying metabolic stability?

  • Methodological Answer :

  • Liver Microsomes : Incubate with NADPH-supplemented human liver microsomes (HLMs) at 37°C, followed by LC-MS/MS to track metabolite formation (e.g., demethylation of the methoxy group) .
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition, with IC₅₀ values calculated via nonlinear regression .

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